SYBR Green II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SYBR Green II is a highly sensitive nucleic acid gel stain that exhibits bright fluorescence when bound to RNA. It is widely used in molecular biology for detecting RNA in electrophoretic gels. This compound is known for its superior sensitivity compared to other stains like ethidium bromide, making it a valuable tool in various scientific applications .

Métodos De Preparación

The preparation of SYBR Green II involves synthetic routes that include the use of specific reagents and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the formation of a fluorescent dye. Industrial production methods focus on optimizing these reactions to produce this compound in large quantities while maintaining its high sensitivity and fluorescence properties .

Análisis De Reacciones Químicas

SYBR Green II undergoes various chemical reactions, including binding to nucleic acids. It exhibits a higher quantum yield when bound to RNA compared to double-stranded DNA. The major products formed from these reactions are fluorescent complexes that can be detected using UV transilluminators or laser scanners. Common reagents used in these reactions include formaldehyde and agarose for gel preparation .

Aplicaciones Científicas De Investigación

SYBR Green II is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Nucleic Acid Detection: Used in gel electrophoresis to detect RNA and single-stranded DNA.

Quantitative PCR (qPCR): Employed in qPCR assays to measure gene expression levels.

Rolling Circle Amplification (RCA): Utilized in RCA-based analyses of nucleic acids.

Northern Blot Analysis: Facilitates the detection of RNA in Northern blot assays .

Mecanismo De Acción

The mechanism of action of SYBR Green II involves its binding to nucleic acids, particularly RNA. The compound exhibits a higher fluorescence quantum yield when bound to RNA, which enhances its detection sensitivity. The fluorescence of the RNA/SYBR Green II complex is significantly higher than that of the RNA/ethidium bromide complex. This property allows for the detection of very low amounts of RNA in electrophoretic gels .

Comparación Con Compuestos Similares

SYBR Green II is compared with other similar compounds such as SYBR Green I, ethidium bromide, and various SYTO dyes. While SYBR Green I is also used for nucleic acid detection, this compound exhibits higher sensitivity for RNA. Ethidium bromide, although commonly used, has lower sensitivity and requires extensive washing steps. SYTO dyes, such as SYTO 13, 16, 80, and 82, have been shown to outperform SYBR Green in certain applications, but this compound remains a popular choice due to its high fluorescence and ease of use .

Conclusion

This compound is a valuable compound in molecular biology, offering high sensitivity and fluorescence for nucleic acid detection. Its unique properties and wide range of applications make it an essential tool in scientific research.

Propiedades

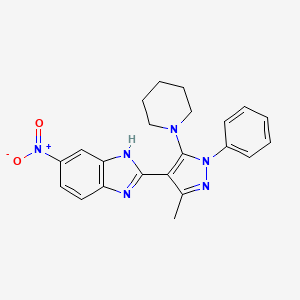

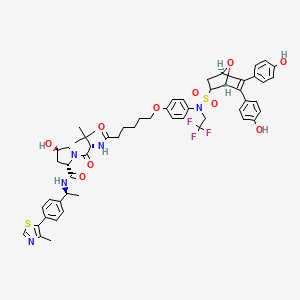

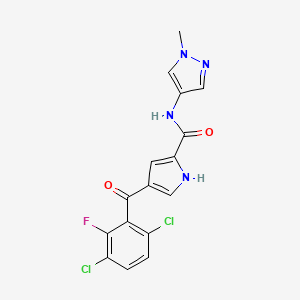

Fórmula molecular |

C28H28IN3OS |

|---|---|

Peso molecular |

581.5 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine;iodide |

InChI |

InChI=1S/C28H28N3OS.HI/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22;/h4-16,19-20H,17-18H2,1-3H3;1H/q+1;/p-1 |

Clave InChI |

KQXBZZLQWLZPAL-UHFFFAOYSA-M |

SMILES isomérico |

CN\1C2=CC=CC=C2O/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-] |

SMILES canónico |

CN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

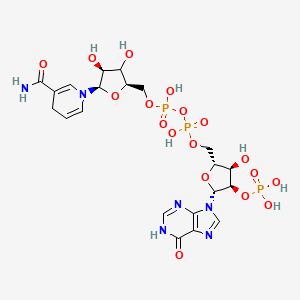

![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)

![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)